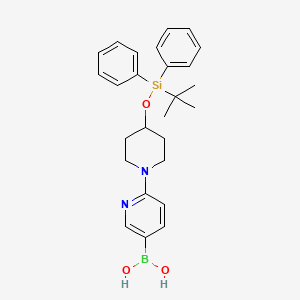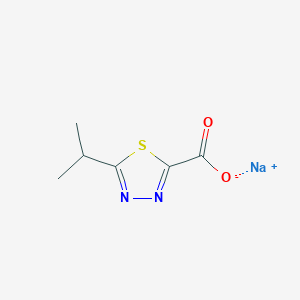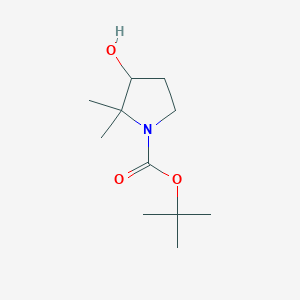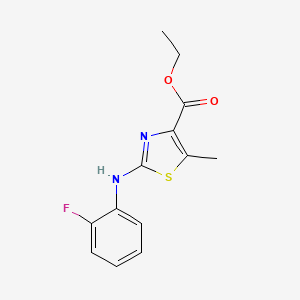![molecular formula C10H11ClFN3O2 B1408351 {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride CAS No. 1638612-43-7](/img/structure/B1408351.png)
{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
Übersicht
Beschreibung
This compound is an organic molecule with an oxadiazole ring, which is a heterocyclic compound . The presence of the oxadiazole ring, along with the amine group and the hydrochloride group, suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, a phenyl ring with a fluoro and a methoxy substituent, and an amine group. These functional groups could potentially engage in various chemical reactions .Chemical Reactions Analysis
The oxadiazole ring is a versatile functional group that can participate in various chemical reactions. For example, it can undergo nucleophilic substitution reactions . The amine group can also participate in a variety of reactions, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the oxadiazole ring could potentially make the compound more stable and resistant to degradation . The amine group could make the compound basic, and the hydrochloride group could make it soluble in water .Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Potential
Research on oxadiazole analogues, closely related to {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride, has demonstrated significant anticancer and antimicrobial activities. A series of these compounds synthesized from 2-aminopyridine were tested against various cancer cell lines, including leukemia, lung cancer, colon cancer, and more, revealing promising antiproliferative activity. Specifically, compounds with oxadiazole structures showed higher selectivity towards certain cancer cell lines, indicating their potential in targeted cancer therapy. Moreover, some derivatives exhibited notable antibacterial and antifungal properties, highlighting their broad-spectrum antimicrobial efficacy (Ahsan & Shastri, 2015).
Anticancer Activity of Derivatives
Further investigations into 1,2,4-oxadiazole derivatives have underscored their anticancer prowess. New compounds synthesized and tested against human cancer cell lines such as breast, lung, prostate, and more, displayed good to moderate activity. This underscores the versatility and potential of oxadiazole derivatives in contributing to the development of new anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial Activities
The antimicrobial potential of 1,2,4-triazole and oxadiazole derivatives has been substantiated through the synthesis of novel compounds that showed good to moderate activities against various microorganisms. This highlights the therapeutic potential of these compounds in combating infectious diseases (Bektaş et al., 2007).
Antiproliferative and Free Radical Scavenging Activities
The antiproliferative activity of oxadiazole analogues has been further explored with compounds demonstrating significant activity against a wide range of cancer cell lines. Notably, some compounds exhibited comparable activity to standard drugs like Imatinib and 5-fluorouracil. Additionally, these compounds showed significant free radical scavenging activity, suggesting their potential in oxidative stress-related therapeutic applications (Ahsan et al., 2018).
Electrochromic and Optoelectronic Properties
Research into the structural manipulation of polyimides containing oxadiazole segments has revealed insights into their optoelectronic characteristics and electrochromic performances. These findings are crucial for the development of advanced materials in electrochromic devices, potentially leading to innovations in smart windows, displays, and energy-efficient coatings (Constantin, Bejan, & Damaceanu, 2019).
Zukünftige Richtungen
The future directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further developed as a drug . Alternatively, if it has interesting chemical properties, it could be used in the synthesis of other compounds .
Eigenschaften
IUPAC Name |
[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O2.ClH/c1-15-8-3-2-6(4-7(8)11)10-13-9(5-12)16-14-10;/h2-4H,5,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITWBYRZOSNUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408268.png)
![(2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid](/img/structure/B1408269.png)
![{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1408270.png)



![2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1408276.png)





![2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile](/img/structure/B1408289.png)
